Cas no 898756-00-8 (3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone)

3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone 化学的及び物理的性質
名前と識別子
-
- (3-chlorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
- 3'-CHLORO-2-[8-(1,4-DIOXA-8-AZASPIRO[4.5]DECYL)METHYL]BENOZPHENONE
- 3'-Chloro-2-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]benozphenone
- 3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone
- A915851
- (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-chlorophenyl)methanone
- 898756-00-8
- MFCD03842704
- (3-Chlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
- DTXSID00643759
- AKOS016020753
-
- MDL: MFCD03842704
- インチ: InChI=1S/C21H22ClNO3/c22-18-6-3-5-16(14-18)20(24)19-7-2-1-4-17(19)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2
- InChIKey: HQYWHEFKFSNROG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=CC=C1CN(CC2)CCC32OCCO3)C4=CC=CC(Cl)=C4
計算された属性
- せいみつぶんしりょう: 371.12900
- どういたいしつりょう: 371.1288213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.29
- ふってん: 537.4°C at 760 mmHg
- フラッシュポイント: 278.8°C
- 屈折率: 1.626
- PSA: 38.77000
- LogP: 3.84780
3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM218316-1g |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898756-00-8 | 95% | 1g |
$501 | 2023-02-16 | |
A2B Chem LLC | AH89665-1g |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898756-00-8 | 97% | 1g |
$644.00 | 2024-04-19 | |
A2B Chem LLC | AH89665-5g |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898756-00-8 | 97% | 5g |
$2291.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531877-2g |
(2-((1,4-Dioxa-8-azaspiro[4.5]Decan-8-yl)methyl)phenyl)(3-chlorophenyl)methanone |
898756-00-8 | 98% | 2g |
¥14846.00 | 2024-04-26 | |
Crysdot LLC | CD11024442-5g |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898756-00-8 | 95+% | 5g |
$1401 | 2024-07-19 | |
Chemenu | CM218316-5g |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898756-00-8 | 95% | 5g |
$1320 | 2021-08-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C876653-1g |
3'-chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone |
898756-00-8 | 97% | 1g |
¥6,192.00 | 2022-09-29 | |
Chemenu | CM218316-1g |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-chlorophenyl)methanone |
898756-00-8 | 95% | 1g |
$409 | 2021-08-04 | |
TRC | C097440-250mg |
3'-Chloro-2-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]benozphenone |
898756-00-8 | 250mg |
$ 440.00 | 2022-06-06 | ||
Fluorochem | 205354-1g |
3'-chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone |
898756-00-8 | 97% | 1g |
£540.00 | 2022-03-01 |
3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenoneに関する追加情報
Exploring the Unique Properties and Applications of 3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone (CAS No. 898756-00-8)
The chemical compound 3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone (CAS No. 898756-00-8) represents an intriguing molecular structure that has garnered attention in pharmaceutical and materials science research. This spirocyclic compound combines a benzophenone core with a unique 1,4-dioxa-8-azaspiro[4.5]decyl moiety, creating a versatile scaffold for various applications. The presence of both the chloro substituent and the spirocyclic system contributes to its distinctive chemical properties and potential utility in specialized applications.
Recent trends in drug discovery have shown growing interest in spirocyclic compounds like 3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone, as they often exhibit improved metabolic stability and binding selectivity compared to traditional flat aromatic systems. The spiro[4.5]decane structure in particular has become a valuable motif in medicinal chemistry, frequently appearing in searches for "privileged structures in drug design" and "three-dimensional fragments for FBDD." This compound's chlorobenzophenone component also makes it relevant to current research in photoactive materials and light-sensitive applications.
The synthesis of 3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone typically involves strategic functionalization of the benzophenone core, followed by introduction of the spirocyclic amine moiety. The chloro group at the 3' position can serve as a valuable handle for further derivatization through cross-coupling reactions, making this compound a potential building block in pharmaceutical synthesis. Researchers investigating "spirocyclic building blocks for drug discovery" or "versatile intermediates for medicinal chemistry" may find this compound particularly interesting for their work.
From a physicochemical perspective, the 1,4-dioxa-8-azaspiro[4.5]decane system contributes to the compound's polarity and potential hydrogen bonding capacity, while the benzophenone portion provides aromatic character and UV absorption properties. This combination makes 3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone potentially useful in applications requiring both structural rigidity and specific electronic characteristics. The compound's solubility profile, which balances polar and nonpolar elements, has implications for its formulation in various research contexts.
In the context of current pharmaceutical trends, the structural features of 3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone align with several important directions in drug development. The spirocyclic amine component addresses the industry's growing focus on three-dimensionality in lead compounds, while the chlorobenzophenone moiety offers opportunities for photochemical applications. These characteristics make it relevant to searches for "novel spirocyclic drug candidates" and "photoactivatable pharmacophores."
The market for specialized pharmaceutical intermediates like 3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone has seen steady growth, particularly in the contract research and custom synthesis sectors. As drug discovery efforts increasingly emphasize structural complexity and three-dimensionality, demand for such spirocyclic building blocks continues to rise. The compound's potential utility in both medicinal chemistry and materials science applications makes it a versatile candidate for research programs investigating "multifunctional chemical scaffolds."
Quality control and characterization of 3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone typically involve advanced analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. The compound's unique structure presents both challenges and opportunities in analytical method development, particularly in distinguishing between possible stereoisomers or conformers. Researchers working with similar spirocyclic systems often search for "analytical methods for complex heterocycles" and "characterization of constrained molecular architectures."
Looking forward, the scientific community continues to explore new applications for 3'-Chloro-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenozphenone and related spirocyclic compounds. Its combination of structural features makes it a candidate for investigation in areas ranging from drug discovery to advanced materials. As research into three-dimensional molecular scaffolds progresses, compounds like this one are likely to remain at the forefront of innovation in chemical research and development.
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